molecular formula C10H5Cl2NO2S B1621571 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid CAS No. 306935-52-4

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid

Cat. No.: B1621571
CAS No.: 306935-52-4
M. Wt: 274.12 g/mol
InChI Key: CKJSRXLZLGBAFD-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with chlorine at position 3, a 2-chlorophenyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₅Cl₂NO₂S, with an average molecular weight of approximately 275.12 g/mol (calculated based on analogous compounds).

Properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-4-2-1-3-5(6)8-7(10(14)15)9(12)13-16-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJSRXLZLGBAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381597
Record name 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-52-4
Record name 3-Chloro-5-(2-chlorophenyl)-4-isothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazoline or thiazolidine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline and thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows chemists to create derivatives with tailored properties for specific applications .

Biology

  • Antimicrobial Properties : Research indicates that 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, potentially through mechanisms such as inhibition of bacterial cell wall synthesis .
  • Antifungal Activity : The compound has also been investigated for antifungal properties, making it a candidate for developing new antifungal agents .

Medicine

  • Drug Development : There is ongoing research into the anti-inflammatory and anticancer activities of this compound. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation .
  • Mechanism of Action : The compound's biological effects may be attributed to its interaction with specific molecular targets, leading to the disruption of cellular processes essential for pathogen survival or tumor growth .

Agrochemicals

This compound is utilized in the formulation of agrochemicals due to its herbicidal properties. Its effectiveness in controlling weed growth makes it valuable in agricultural practices .

Pharmaceuticals

The compound is explored in pharmaceutical formulations due to its potential therapeutic effects. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations .

Mechanism of Action

The mechanism of action of 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid

  • Molecular Formula: C₁₀H₆ClNO₂S
  • Molecular Weight : 239.67 g/mol .
  • Key Differences: Lacks the second chlorine atom on the phenyl ring (2-chlorophenyl vs. phenyl). Reduced molecular weight (239.67 vs. 275.12 g/mol).

W1807: (S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate

  • Structure : Pyridine core with 2-chlorophenyl and multiple carboxylate groups.
  • Key Differences: Pyridine vs. thiazole core. Additional carboxylate groups and alkyl substituents.

Agrochemicals with Chlorophenyl Substituents

  • Examples: Cyclanilide: 1-(((2,4-Dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid. Etaconazole: Triazole derivative with 2,4-dichlorophenyl.
  • Key Differences: Dichlorophenyl vs. monochlorophenyl in the target compound. Triazole (etaconazole) or cyclopropane (cyclanilide) cores vs. thiazole. Implications: Dichlorophenyl groups in agrochemicals enhance resistance to metabolic degradation, but the thiazole-carboxylic acid’s smaller size may offer synthetic versatility .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Molecular Formula : C₁₂H₉ClF₃N₂OS.
  • Key Differences :
    • Pyrazole core vs. thiazole.
    • Sulfanyl and trifluoromethyl groups introduce distinct electronic effects.
    • Implications : The trifluoromethyl group increases lipophilicity, while the sulfanyl linker may influence target interaction kinetics .

3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid

  • Molecular Formula : C₂₇H₂₀ClN₃O₅.
  • Molecular Weight : 501.92 g/mol .
  • Key Differences :
    • Larger, multi-heterocyclic structure (oxadiazole, isoxazole) vs. simple thiazole.
    • 4-Chlorophenyl vs. 2-chlorophenyl.
    • Implications : The extended aromatic system may enhance π-π stacking in protein binding but reduce metabolic stability.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
3-Chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid Thiazole 3-Cl, 5-(2-Cl-phenyl), 4-COOH ~275.12 Dual chloro groups enhance electrophilicity
3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid Thiazole 3-Cl, 5-phenyl, 4-COOH 239.67 Simpler structure, lower steric bulk
W1807 Pyridine 2-Cl-phenyl, tricarboxylate ~400 (estimated) High polarity, multi-binding motifs
Etaconazole Triazole 2,4-diCl-phenyl 328.03 Broad-spectrum antifungal activity
3-(4-Chlorophenyl)isoxazole-5-carboxylic Acid Isoxazole 4-Cl-phenyl, 5-COOH 501.92 Multi-ring system for enhanced binding

Research Findings and Implications

  • Biological Activity : Thiazole-carboxylic acids are underrepresented in pesticide databases (), suggesting a niche for exploration. By contrast, pyridine and triazole derivatives dominate agrochemical patents.
  • Synthetic Challenges: The dual chloro substituents in the target compound may complicate regioselective synthesis compared to mono-halogenated analogs like .

Biological Activity

3-Chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, synthesis methods, and potential applications based on current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H5Cl2NO2S
  • Molecular Weight : 274.12 g/mol
  • Structural Features : It contains a thiazole ring with two chlorine substitutions and a carboxylic acid group, which enhances its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring is often associated with antimicrobial properties, making this compound a candidate for further investigation in drug development:

  • Antibacterial Activity : Studies have shown that compounds with similar thiazole structures can inhibit bacterial growth by disrupting cell wall synthesis or membrane integrity .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing potential effectiveness against various fungal strains.

Anticancer Potential

The compound has been investigated for its anticancer activities. Structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring can enhance cytotoxic effects against cancer cell lines:

  • Cytotoxicity : In vitro studies have demonstrated that derivatives of thiazole compounds can exhibit cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The IC50 values reported for related compounds indicate significant potency .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative AU251 (glioblastoma)1.61 ± 1.92
Thiazole Derivative BWM793 (melanoma)1.98 ± 1.22

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes crucial for microbial survival or cancer cell proliferation.
  • Cellular Pathway Interference : It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells or disruption in microbial metabolism .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions:

  • Common Method : The reaction of 2-chlorobenzoyl chloride with thiosemicarbazide followed by cyclization in the presence of a base such as sodium hydroxide is frequently employed to yield high-purity products.

Industrial Production

For large-scale production, methods may include:

  • Continuous Flow Reactors : These systems enhance efficiency and scalability.
  • Optimization of Reaction Conditions : Adjusting temperature, pressure, and solvent choice is crucial to maximize yield and minimize by-products.

Applications in Research and Industry

This compound has several applications across various fields:

  • Medicinal Chemistry : Explored as a potential drug candidate for treating infections and cancer.
  • Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid

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